2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-N-methyl-4-quinolinecarboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline ring, the chlorophenyl groups, and the sulfanyl group. The presence of these groups would influence the compound’s chemical properties and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be influenced by the functional groups present in its structure. For instance, the chlorophenyl groups might undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl groups might increase its lipophilicity, influencing its solubility in different solvents .Scientific Research Applications
Synthesis and Structural Analysis
Quinoline derivatives, including those with chlorophenyl groups, are synthesized for various applications, ranging from medicinal chemistry to materials science. For instance, the synthesis of complex quinoline derivatives has been explored for their potential antitumor, antibacterial, and antifungal properties. One study detailed the synthesis of novel heterocyclo-thieno[2,3-b]quinoline derivatives, demonstrating the chemical flexibility and potential medicinal applications of such compounds (Awad, Abdel-rahman, & Bakhite, 1991).
Antitumor and Antibacterial Agents
Quinoline derivatives are studied extensively for their antitumor and antibacterial properties. Research has highlighted the synthesis and evaluation of substituted pyrrolo[2,3-d]pyrimidines, which are related to quinoline structures, as potential inhibitors of thymidylate synthase, an enzyme target for antitumor and antibacterial agents (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996). This research underscores the broad therapeutic potential of quinoline derivatives in drug development.
Analytical and Optical Applications
Quinoline compounds also find applications in analytical chemistry and materials science, particularly due to their fluorescence properties. The design and synthesis of fluorescent quinoline derivatives for use as analytical probes or in material science to create novel luminescent materials have been documented. Such compounds offer potential in developing sensors, organic light-emitting diodes (OLEDs), and other photonic devices. For example, the synthesis of 2,4-disubstituted quinolines showed potential for applications requiring intense blue emission upon UV excitation, highlighting the utility of quinoline derivatives in designing fluorescent materials (Rotzoll et al., 2010).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-(4-chlorophenyl)sulfanyl-N-methylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2OS/c1-26-23(28)20-18-4-2-3-5-19(18)27-21(14-6-8-15(24)9-7-14)22(20)29-17-12-10-16(25)11-13-17/h2-13H,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRURPFABVCHALT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl)SC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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